An In-depth Technical Guide to (2-Methoxyphenyl)thiourea: Chemical Properties, Structure, and Biological Evaluation
An In-depth Technical Guide to (2-Methoxyphenyl)thiourea: Chemical Properties, Structure, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential biological activities of (2-Methoxyphenyl)thiourea. The information is curated for researchers in medicinal chemistry, pharmacology, and materials science, offering detailed data and experimental protocols to facilitate further investigation and application of this compound.
Chemical and Physical Properties
(2-Methoxyphenyl)thiourea, also known as N-(2-methoxyphenyl)thiourea, is a white solid organic compound. It belongs to the class of substituted thioureas, which are characterized by a thiocarbonyl group flanked by two nitrogen atoms. The presence of the methoxy group on the phenyl ring influences its electronic properties and potential biological interactions.
Physicochemical Data
The key physicochemical properties of (2-Methoxyphenyl)thiourea are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.24 g/mol |
| CAS Number | 1516-37-6 |
| Appearance | White solid |
| Melting Point | 155-157 °C |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol. |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for (2-Methoxyphenyl)thiourea, aiding in its identification and structural elucidation.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Typical)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.50 | Singlet | 1H | NH (Thiourea) |
| ~8.50 | Singlet | 2H | NH₂ (Thiourea) |
| ~7.80 - 6.90 | Multiplet | 4H | Aromatic Protons |
| ~3.85 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Typical)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~182 | C=S (Thiourea Carbonyl) |
| ~150 | Aromatic C-O |
| ~130 - 110 | Aromatic Carbons |
| ~56 | -OCH₃ Carbon |
FT-IR (Fourier-Transform Infrared) Spectral Data (Typical)
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| 3400 - 3200 | N-H Stretching (Thiourea) |
| 3100 - 3000 | C-H Stretching (Aromatic) |
| 2950 - 2850 | C-H Stretching (Aliphatic -OCH₃) |
| 1620 - 1580 | N-H Bending |
| 1550 - 1450 | C=C Stretching (Aromatic) |
| ~1300 | C-N Stretching |
| 1250 - 1200 | C-O Stretching (Aryl ether) |
| ~750 | C=S Stretching |
Molecular Structure
The molecular structure of (2-Methoxyphenyl)thiourea consists of a 2-methoxyphenyl group attached to one of the nitrogen atoms of a thiourea moiety. X-ray crystallography studies have revealed that the molecule is not planar. The dihedral angle between the benzene ring and the thiourea group is approximately 65.33 degrees[1]. This twisted conformation is a key structural feature that can influence its packing in the solid state and its interaction with biological targets. The molecules in the crystal lattice are linked into infinite chains by intermolecular N—H⋯O and N—H⋯S hydrogen bonds[1].
Experimental Protocols
This section provides detailed methodologies for the synthesis of (2-Methoxyphenyl)thiourea and for the evaluation of its potential biological activities.
Synthesis of (2-Methoxyphenyl)thiourea
A common and effective method for the synthesis of N-aryl thioureas is the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. A detailed protocol for the synthesis of (2-Methoxyphenyl)thiourea is provided below.
General Procedure:
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Preparation of 2-Methoxyphenyl Isothiocyanate: A mixture of 2-methoxyaniline (1 equivalent) and carbon disulfide (1.5 equivalents) in a suitable solvent such as ethanol is treated with a base like aqueous ammonia or triethylamine. The reaction mixture is stirred at room temperature for several hours. The intermediate dithiocarbamate salt is then treated with a reagent like lead nitrate or ethyl chloroformate to yield 2-methoxyphenyl isothiocyanate.
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Formation of (2-Methoxyphenyl)thiourea: The crude 2-methoxyphenyl isothiocyanate is then reacted with a concentrated aqueous solution of ammonia (excess). The reaction is typically stirred at room temperature or gently heated to facilitate the conversion.
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Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is poured into cold water. The precipitated white solid, (2-Methoxyphenyl)thiourea, is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Antimicrobial Susceptibility Testing
Thiourea derivatives are known to exhibit antimicrobial properties. The following protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of (2-Methoxyphenyl)thiourea against various microbial strains.
Materials:
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(2-Methoxyphenyl)thiourea
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Bacterial and/or fungal strains
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Mueller-Hinton Broth (MHB) or appropriate growth medium
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Sterile 96-well microtiter plates
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Dimethyl sulfoxide (DMSO) for stock solution preparation
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Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
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Negative control (medium only)
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Spectrophotometer or microplate reader
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of (2-Methoxyphenyl)thiourea in DMSO at a high concentration (e.g., 10 mg/mL).
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Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.
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Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
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Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive control wells (microbes with standard antibiotic) and negative control wells (medium only).
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Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Enzyme Inhibition Assay (Urease Inhibition)
Thiourea derivatives are well-documented inhibitors of various enzymes, including urease, which is a virulence factor in some pathogenic bacteria. The following is a protocol for a urease inhibition assay.
Materials:
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(2-Methoxyphenyl)thiourea
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Jack bean urease
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Urea solution
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Phosphate buffer (pH 7.4)
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Phenol-hypochlorite reagent (for ammonia detection)
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Thiourea (as a standard inhibitor)
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96-well microtiter plate
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Microplate reader
Procedure:
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Preparation of Solutions: Prepare solutions of urease, urea, and the test compound in phosphate buffer. The compound is typically dissolved in DMSO first and then diluted in the buffer.
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Assay Mixture: In a 96-well plate, add the urease solution, phosphate buffer, and different concentrations of the test compound. A control well should contain the enzyme and buffer without the inhibitor.
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Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
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Initiation of Reaction: Start the enzymatic reaction by adding the urea solution to all wells.
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Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
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Quantification of Ammonia: Stop the reaction and quantify the amount of ammonia produced using the phenol-hypochlorite method, which forms a colored indophenol complex.
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Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm) using a microplate reader.
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Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control well. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.
Potential Biological Activity and Mechanism of Action
Thiourea and its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] The mechanism of action is often attributed to the ability of the thiourea moiety to interact with biological macromolecules.
The sulfur and nitrogen atoms in the thiourea group can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes. For instance, in urease inhibition, the thiourea molecule is thought to chelate the nickel ions in the enzyme's active site, thereby blocking its catalytic activity.
The antimicrobial activity of thiourea derivatives may also involve disruption of the microbial cell membrane, inhibition of essential metabolic pathways, or interference with nucleic acid synthesis. The specific mechanism can vary depending on the microbial species and the overall structure of the thiourea derivative.
Conclusion
(2-Methoxyphenyl)thiourea is a readily synthesizable compound with well-defined chemical and structural properties. The presence of the thiourea functional group suggests a high potential for a range of biological activities, particularly as an antimicrobial agent and an enzyme inhibitor. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic and industrial applications of this and related thiourea derivatives. Further studies are warranted to fully elucidate its mechanism of action and to optimize its structure for enhanced potency and selectivity.
